tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a pyrrolidine-based carbamate derivative featuring a 3-fluorophenyl substituent at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules targeting neurological or oncological pathways . The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses, while the fluorine atom modulates electronic properties and metabolic stability.
Properties
Molecular Formula |
C15H21FN2O2 |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
ZLFBUCKGGYNPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the 3-fluorophenyl group. The final step involves the attachment of the tert-butyl carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorophenyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: Fluorophenyl Variants
Key structural analogs differ in the position of the fluorine atom on the phenyl ring or the substitution pattern on the pyrrolidine scaffold.
Key Insights :
- Halogen Substitution : Replacing fluorine with chlorine (3-chlorophenyl) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
Stereochemical Variants
Stereochemistry significantly impacts biological activity. Examples include:
- tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS 1260601-96-4): This (3R,4S) stereoisomer demonstrates 10-fold higher potency in enzyme inhibition assays compared to its (3S,4R) counterpart, highlighting the role of chiral centers in target selectivity .
- rac-tert-Butyl N-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate : Racemic mixtures are often used in early-stage drug discovery to evaluate enantiomer-specific effects .
Functional Group Modifications
Substituents on the Pyrrolidine Ring
- tert-Butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate (CAS 1932066-52-8): The methoxy group increases hydrophilicity, improving aqueous solubility but reducing membrane permeability .
- tert-Butyl ((1R,3S)-3-ethyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate : Incorporation of a trifluoromethyl group enhances metabolic resistance and binding to hydrophobic enzyme pockets .
Salt Forms
- tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride (CAS 2367002-73-9): Hydrochloride salt improves crystallinity and bioavailability compared to the free base .
Biological Activity
tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 280.34 g/mol
- CAS Number : 1315366-41-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways.
- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiproliferative | Exhibits activity against cancer cell lines such as HeLa, indicating potential anticancer properties. |
| Anti-inflammatory | Demonstrates inhibition of pro-inflammatory cytokines, suggesting utility in treating inflammatory diseases. |
| Neuroprotective | Potential effects on neurotransmitter systems may provide neuroprotective benefits in neurodegenerative conditions. |
Case Studies and Research Findings
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Research focused on the compound's ability to reduce TNFα production in LPS-stimulated macrophages demonstrated a notable decrease in cytokine levels, supporting its role as an anti-inflammatory agent . The compound's mechanism involved the modulation of signaling pathways associated with inflammation.
- Neuroprotective Properties :
Safety and Toxicology
While the compound shows promising biological activities, it is crucial to consider its safety profile. Toxicological assessments indicate that it may cause skin irritation and is harmful if ingested . Further studies are necessary to establish comprehensive safety data.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate?
The synthesis typically involves three key steps:
- Fluorination : Introduction of fluorine at the phenyl ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under anhydrous conditions .
- Pyrrolidine ring formation : Cyclization via reductive amination or nucleophilic substitution, often employing catalysts like Pd/C or chiral auxiliaries for stereocontrol .
- Carbamate protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) to protect the amine group .
Key Considerations : Purification via column chromatography or preparative HPLC is critical to isolate enantiopure forms, especially for chiral pyrrolidine intermediates .
Q. How is the compound characterized for structural confirmation?
- X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous tert-butyl carbamates (e.g., (3R,4R)-4-methylpiperidin-3-yl derivatives) .
- NMR analysis : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), fluorophenyl protons (δ 6.7–7.2 ppm, coupling patterns), and pyrrolidine protons (δ 3.0–4.0 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 296.129 for C₁₅H₂₁ClN₂O₂ analogs) confirm molecular weight .
Q. What are the stability considerations during storage and handling?
- Storage : Stable at –20°C under inert gas (argon/nitrogen) in anhydrous solvents (e.g., DCM, THF). Avoid prolonged exposure to moisture or light .
- Reactivity : Susceptible to acidic hydrolysis (e.g., TFA removes the Boc group) and nucleophilic attack at the carbamate carbonyl .
Advanced Research Questions
Q. How can enantioselective synthesis of the compound be optimized?
- Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts for asymmetric induction during pyrrolidine ring formation .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal complexes to control stereochemistry in fluorophenyl-pyrrolidine intermediates .
- Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm enantiomeric excess (>97% ee) .
Q. What computational methods aid in predicting reactivity and regioselectivity?
- DFT calculations : Model fluorination pathways (e.g., Gibbs free energy barriers for NFSI-mediated fluorination) to predict regioselectivity .
- Molecular docking : Study interactions with biological targets (e.g., kinase enzymes) to guide functionalization of the pyrrolidine ring .
Q. How can contradictory data in reaction yields or stereochemical outcomes be resolved?
- Case Study : Discrepancies in Boc-deprotection yields (70–90%) may arise from residual moisture. Solutions include:
- Stereochemical conflicts : Cross-validate NMR data with X-ray structures or computational models to resolve misassignments .
Q. What strategies improve the compound’s solubility for biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Prodrug modification : Introduce phosphate or ester groups at the carbamate nitrogen for enhanced aqueous compatibility .
Q. How is the compound utilized in studying enzyme inhibition mechanisms?
- Case Study : Analogous carbamates (e.g., JAK3 inhibitors) act as competitive inhibitors. Methods include:
- Kinetic assays : Measure IC₅₀ values via fluorescence polarization or SPR .
- Crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs (e.g., hydrogen bonds with fluorophenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
